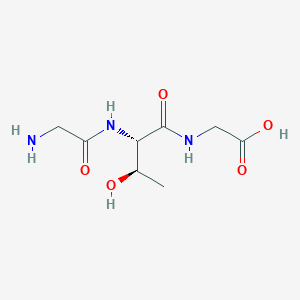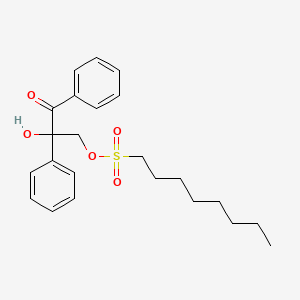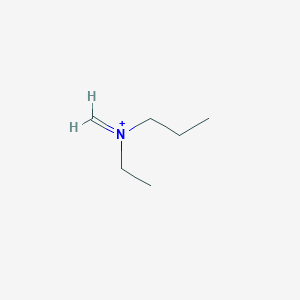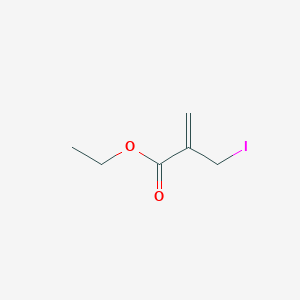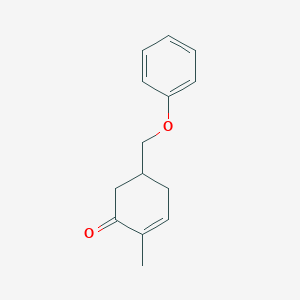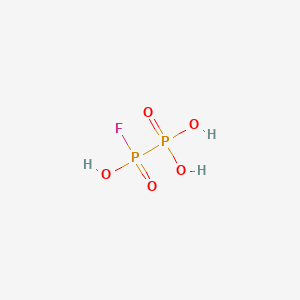
2-Chloro-3-methyl-5-phenylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-5-phenylpyrazine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-phenylpyrazine typically involves the reaction of appropriate substituted pyrazines with chlorinating agents. One common method includes the cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by chlorination . The reaction conditions often require the use of solvents like toluene and catalysts such as piperazine, with temperatures maintained between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-5-phenylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted pyrazines, which can have different functional groups such as amino, hydroxyl, or thiol groups .
Applications De Recherche Scientifique
2-Chloro-3-methyl-5-phenylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methyl-5-phenylpyrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methyl-3-phenylpyrazine: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
2-Chloro-3-phenylpyrazine: Lacks the methyl group, which can affect its chemical properties and applications.
2-Chloro-5-phenylpyrazine: Another closely related compound with different substitution, impacting its use in various fields.
Uniqueness
2-Chloro-3-methyl-5-phenylpyrazine is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new drugs and materials .
Propriétés
Numéro CAS |
81225-11-8 |
|---|---|
Formule moléculaire |
C11H9ClN2 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
2-chloro-3-methyl-5-phenylpyrazine |
InChI |
InChI=1S/C11H9ClN2/c1-8-11(12)13-7-10(14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
BNWKDMYAZKVMMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


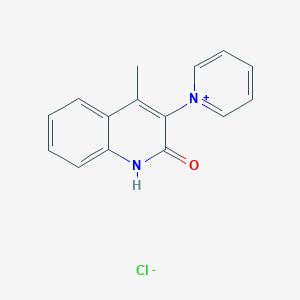

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
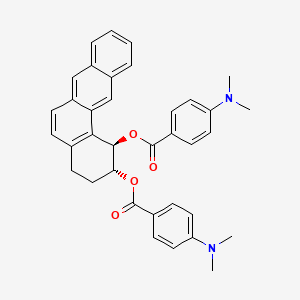
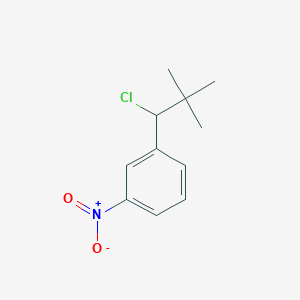
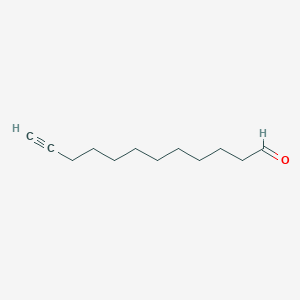
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
